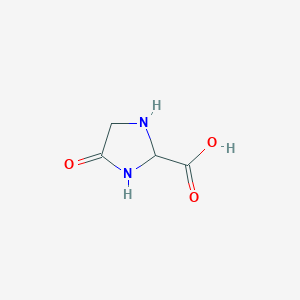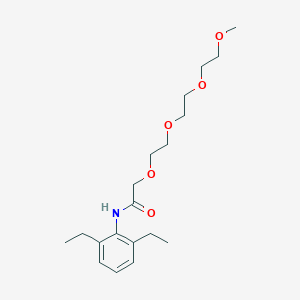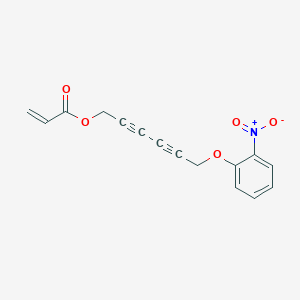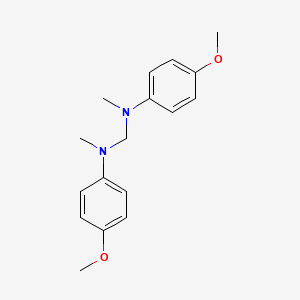
4-Oxoimidazolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxoimidazolidine-2-carboxylic acid is a heterocyclic amino acid derivative. It is structurally related to naturally occurring amino acids and has been studied for its potential applications in various fields, including pharmaceuticals and biochemistry. This compound is known for its unique structure, which includes an imidazolidine ring with a carboxylic acid group and a keto group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Oxoimidazolidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of amino acids with phosgene in the presence of sodium bicarbonate. This reaction typically proceeds under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves the deprotection of corresponding alkyl esters. These esters can be synthesized from asparagine derivatives using Hofmann degradation chemistry to modify the amide side chain .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Oxoimidazolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles can be used under acidic or basic conditions
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted imidazolidine derivatives .
Applications De Recherche Scientifique
Chemistry: As a precursor in the synthesis of complex organic molecules.
Biology: As a structural analogue of naturally occurring amino acids, it is used in the study of peptide hormones.
Mécanisme D'action
The mechanism of action of 4-Oxoimidazolidine-2-carboxylic acid involves its role as a structural analogue of pyroglutamic acid. It interacts with various molecular targets, including peptide hormones and enzymes. For example, as a precursor to angiotensin converting enzyme inhibitors, it helps in the regulation of blood pressure by inhibiting the conversion of angiotensin I to angiotensin II .
Comparaison Avec Des Composés Similaires
Pyroglutamic Acid: A naturally occurring amino acid derivative that forms the N-termini of several biologically active peptides.
Imidapril: An angiotensin converting enzyme inhibitor used for the treatment of hypertension.
Uniqueness: 4-Oxoimidazolidine-2-carboxylic acid is unique due to its structural similarity to pyroglutamic acid and its role as both a precursor and metabolite of pharmaceutical compounds. This dual functionality makes it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
62512-88-3 |
|---|---|
Formule moléculaire |
C4H6N2O3 |
Poids moléculaire |
130.10 g/mol |
Nom IUPAC |
4-oxoimidazolidine-2-carboxylic acid |
InChI |
InChI=1S/C4H6N2O3/c7-2-1-5-3(6-2)4(8)9/h3,5H,1H2,(H,6,7)(H,8,9) |
Clé InChI |
GKVKQUTZPFMKCN-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NC(N1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(Butoxymethyl)-2-oxaspiro[4.5]decan-1-one](/img/structure/B14513834.png)
![2-[Bis(methylsulfanyl)methylidene]nonanoic acid](/img/structure/B14513835.png)




![[3-(4-Chlorobenzoyl)phenoxy]acetic acid](/img/structure/B14513866.png)

![N,N'-[Oxydi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14513879.png)


![4-Methyl-4-phenyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one](/img/structure/B14513906.png)
